molecular formula C7H7ClN2O2S B14275460 Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide CAS No. 154697-84-4

Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide

Cat. No.: B14275460
CAS No.: 154697-84-4
M. Wt: 218.66 g/mol
InChI Key: ROKJRWYBJIUPMM-UHFFFAOYSA-N
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Description

Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno ring fused with a pyrimidine ring, which is further substituted with a chlorine atom, a methyl group, and two oxygen atoms forming a dioxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for thieno[3,4-d]pyrimidine derivatives often involve multi-step sequences, including key steps such as the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of thieno[3,4-d]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling and regulation . The inhibition of these kinases can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dioxide functionality enhances its reactivity and potential as a therapeutic agent.

Properties

CAS No.

154697-84-4

Molecular Formula

C7H7ClN2O2S

Molecular Weight

218.66 g/mol

IUPAC Name

4-chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

InChI

InChI=1S/C7H7ClN2O2S/c1-4-9-6-3-13(11,12)2-5(6)7(8)10-4/h2-3H2,1H3

InChI Key

ROKJRWYBJIUPMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CS(=O)(=O)C2)C(=N1)Cl

Origin of Product

United States

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